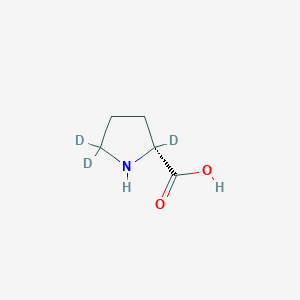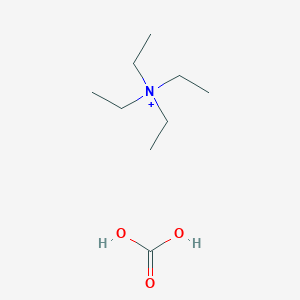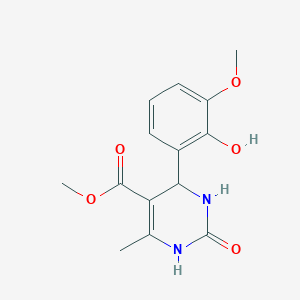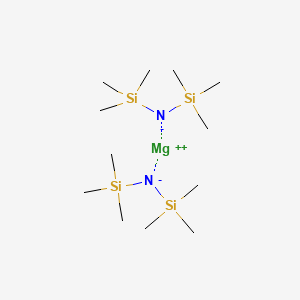
Niclosamide-13C6 (monohydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niclosamide-13C6 (monohydrate) is a stable isotope-labeled version of Niclosamide, an orally active antihelminthic agent used in parasitic infection research . This compound is particularly noted for its use in scientific research due to its biological activities against cancer and its ability to inhibit DNA replication in Vero E6 cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Niclosamide-13C6 (monohydrate) involves the incorporation of stable heavy isotopes of carbon into the Niclosamide molecule . This process typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions within the molecule .
Industrial Production Methods
Industrial production of Niclosamide-13C6 (monohydrate) follows similar principles but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the consistent production of the compound with the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Niclosamide-13C6 (monohydrate) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the specific reaction being carried out but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives of Niclosamide-13C6 (monohydrate), while substitution reactions may produce various substituted derivatives .
Applications De Recherche Scientifique
Niclosamide-13C6 (monohydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Used in cell studies to investigate its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects against cancer and other diseases.
Industry: Used in the development of new drugs and therapeutic agents.
Mécanisme D'action
Niclosamide-13C6 (monohydrate) exerts its effects by inhibiting the STAT3 pathway, which is involved in various cellular processes, including cell growth and survival . This inhibition leads to the suppression of DNA replication and the induction of cell death in cancer cells . The compound also affects other molecular targets and pathways, contributing to its broad range of biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Niclosamide-13C6 (monohydrate) include:
Niclosamide: The non-labeled version of the compound, used for similar research purposes.
Fenpropathrin: Another compound used in parasitic infection research.
Pentachlorophenol: Used in similar applications but with different chemical properties.
Uniqueness
Niclosamide-13C6 (monohydrate) is unique due to its stable isotope labeling, which allows for more precise and accurate studies in various research applications . This labeling provides a distinct advantage in tracing and quantifying the compound in complex biological systems .
Propriétés
Formule moléculaire |
C13H10Cl2N2O5 |
|---|---|
Poids moléculaire |
351.09 g/mol |
Nom IUPAC |
5-chloro-N-(2-chloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-hydroxybenzamide;hydrate |
InChI |
InChI=1S/C13H8Cl2N2O4.H2O/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);1H2/i2+1,3+1,6+1,8+1,10+1,11+1; |
Clé InChI |
ZBXRPLQCPHTHLM-GHTRJKFOSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)C(=O)N[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)[N+](=O)[O-])Cl)O.O |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)

![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)





![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12056152.png)


![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)
![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12056176.png)
